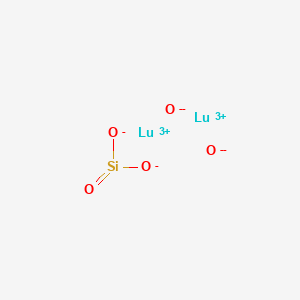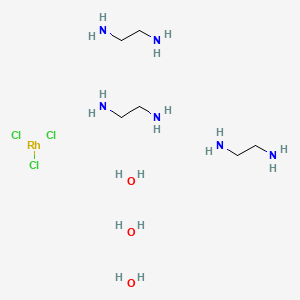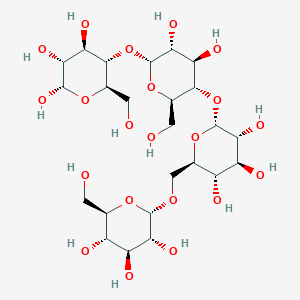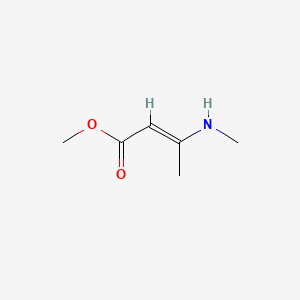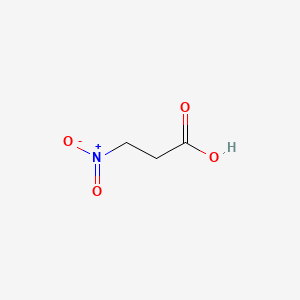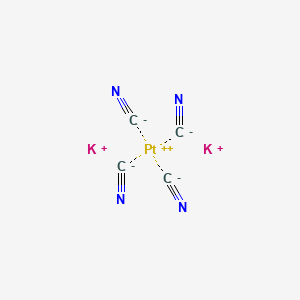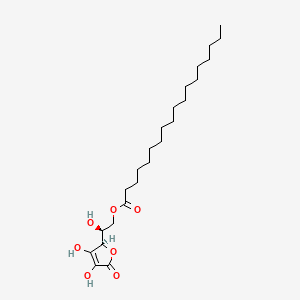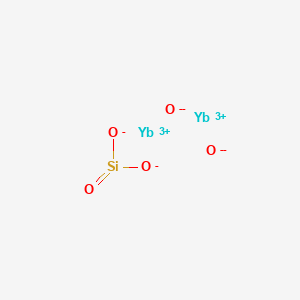
ZINC FERROCYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc ferrocyanide, also known as zinc hexacyanoferrate, is an inorganic compound with the formula Zn₂[Fe(CN)₆]. It is a member of the ferrocyanide family, which are coordination compounds containing the ferrocyanide ion [Fe(CN)₆]⁴⁻. This compound is known for its stability and low toxicity, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc ferrocyanide can be synthesized through a precipitation reaction involving zinc salts and potassium ferrocyanide. The general reaction is as follows: [ 3Zn^{2+} + 2K_4[Fe(CN)_6] \rightarrow K_2Zn_3[Fe(CN)_6]_2 ] This reaction typically occurs in an aqueous solution at room temperature, resulting in the formation of a white precipitate of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by mixing solutions of zinc sulfate and potassium ferrocyanide under controlled conditions. The precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc ferrocyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferricyanide complexes.
Reduction: It can be reduced back to ferrocyanide under appropriate conditions.
Substitution: Zinc ions in the compound can be substituted with other metal ions, forming different metal ferrocyanides
Common Reagents and Conditions:
Oxidation: Ferric salts are commonly used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Metal salts such as copper sulfate or nickel chloride are used for substitution reactions
Major Products Formed:
Oxidation: Ferricyanide complexes.
Reduction: Ferrocyanide complexes.
Substitution: Metal ferrocyanides like copper ferrocyanide or nickel ferrocyanide
Wissenschaftliche Forschungsanwendungen
Zinc ferrocyanide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc ferrocyanide involves its ability to form stable complexes with metal ions. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable, insoluble precipitates. This property is exploited in ion-exchange processes and in the removal of heavy metals from solutions .
Vergleich Mit ähnlichen Verbindungen
Potassium Ferrocyanide: Similar in structure but contains potassium ions instead of zinc.
Copper Ferrocyanide: Contains copper ions and has different chemical properties.
Nickel Ferrocyanide: Contains nickel ions and is used in different applications
Uniqueness of Zinc Ferrocyanide: this compound is unique due to its low toxicity and high stability, making it suitable for applications where other ferrocyanides might be too reactive or toxic. Its ability to form stable complexes with a variety of metal ions also makes it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
14883-46-6 |
|---|---|
Molekularformel |
C6FeN6Zn2 |
Molekulargewicht |
342.73 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


